molecular formula C21H24N8O2S B2601741 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185150-92-8

1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2601741
CAS RN: 1185150-92-8
M. Wt: 452.54
InChI Key: UKCAYPNXSYOODX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several notable functional groups, such as a pyrimidine ring and a piperazine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Piperazine is a common moiety in pharmaceuticals due to its ability to improve solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine and piperazine rings. For example, the pyrimidine ring might undergo reactions at the nitrogen positions, while the piperazine ring could potentially be alkylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and piperazine rings could impact its solubility, melting point, and other properties .

Scientific Research Applications

Antitumor Activity

This compound has been evaluated for its antitumor activity. It has shown promise in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a potential candidate for cancer therapy .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, particularly in scavenging free radicals. This property is crucial in the development of treatments for oxidative stress-related diseases .

Enzyme Inhibition

It has been found to act as an enzyme inhibitor, which could be useful in the study of metabolic pathways and the development of drugs targeting specific enzymes involved in disease processes .

Anti-Fibrosis Activity

In studies, this compound has shown better anti-fibrosis activity than some existing medications, suggesting its potential use in treating fibrotic diseases .

Biological Probes

Due to its unique structure, the compound can serve as a biological probe to study protein interactions and cellular processes. It can help in understanding the underlying mechanisms of diseases at the molecular level .

Drug Design and Synthesis

The compound’s structure provides a framework for the design and synthesis of new drugs. Its versatility in forming various derivatives makes it a valuable starting point for medicinal chemistry research .

Molecular Docking Studies

Molecular docking studies have indicated that the compound can stably bind to certain targets, suggesting its potential as a lead compound in drug discovery .

Cellular Signaling Pathways

Research indicates that this compound may affect cellular signaling pathways, which could lead to the development of drugs that modulate these pathways to treat diseases .

Safety And Hazards

The safety and hazards associated with this compound would need to be determined through laboratory testing. It’s important to handle all new compounds with care until their toxicity and other hazards are fully understood .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and detailed study of its physical and chemical properties. If it shows promising activity in initial tests, it could be a candidate for further development as a pharmaceutical .

properties

IUPAC Name

12-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O2S/c1-2-9-28-19(31)18-15(6-14-32-18)29-16(24-25-21(28)29)4-5-17(30)26-10-12-27(13-11-26)20-22-7-3-8-23-20/h3,6-8,14H,2,4-5,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCAYPNXSYOODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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